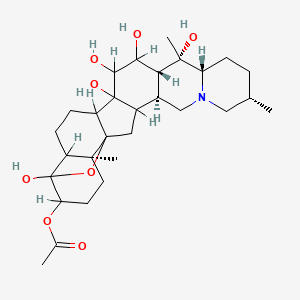

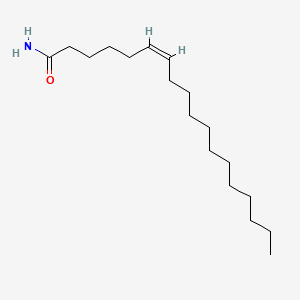

Cevane-3beta,4beta,14,15alpha,16beta,20-hexol, 4,9-epoxy-, 3-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zygacine is typically extracted from the foliage of wild Toxicoscordion paniculatum plants . The extraction process involves drying and pulverizing the leaves, followed by extraction with methanol . The methanol extract is then concentrated, and the residue is purified using flash chromatography on silica gel, eluting with gradients of chloroform, methanol, and ammonium hydroxide . The final purification step involves crystallization from hexane and acetone .

Industrial Production Methods

Industrial production of zygacine is not well-documented, likely due to its high toxicity and limited commercial applications. Most of the zygacine used in research is obtained through extraction from natural sources rather than synthetic production.

Analyse Chemischer Reaktionen

Types of Reactions

Zygacine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound for various research applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize zygacine.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine and chlorine.

Major Products

The major products formed from these reactions include various derivatives of zygacine, which are often used in further research to study their biological activities .

Wissenschaftliche Forschungsanwendungen

. Some of the key research applications include:

Neurotoxicity Studies: Zygacine is used to study the mechanisms of neurotoxicity and to develop potential antidotes.

Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role in treating certain types of cancer and other diseases.

Ecological Studies: Zygacine is also studied for its effects on pollinators and other wildlife, particularly its role in deterring generalist herbivores.

Wirkmechanismus

Zygacine exerts its effects primarily through its action on sodium channels in nerve cells . By binding to these channels, zygacine disrupts normal nerve function, leading to symptoms such as paralysis and, in severe cases, death . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of nerve impulses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Veratridine: Another steroidal alkaloid with similar neurotoxic effects.

Zygadenine: A closely related compound found in the same plant family.

Uniqueness

Zygacine is unique due to its specific binding affinity for sodium channels and its potent neurotoxic effects . Unlike some other alkaloids, zygacine has a well-documented mechanism of action, making it a valuable compound for neurotoxicity research .

Eigenschaften

CAS-Nummer |

2777-79-9 |

|---|---|

Molekularformel |

C29H45NO8 |

Molekulargewicht |

535.7 g/mol |

IUPAC-Name |

[(2S,6S,9S,10S,11R,19S)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] acetate |

InChI |

InChI=1S/C29H45NO8/c1-14-5-8-20-26(4,34)22-16(13-30(20)12-14)17-11-27-19(28(17,35)24(33)23(22)32)7-6-18-25(27,3)10-9-21(37-15(2)31)29(18,36)38-27/h14,16-24,32-36H,5-13H2,1-4H3/t14-,16-,17?,18?,19?,20-,21?,22+,23?,24?,25-,26+,27?,28?,29?/m0/s1 |

InChI-Schlüssel |

IGDRXLIXNAWBBF-UFWHGLMDSA-N |

Isomerische SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7[C@@]5(CCC(C7(O6)O)OC(=O)C)C)(C)O |

Kanonische SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)OC(=O)C)C)(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

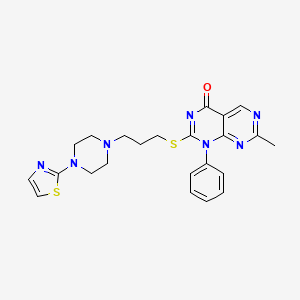

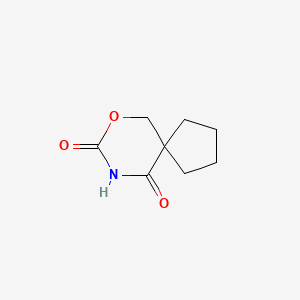

![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)